molecular formula C20H20N4O2S B11014442 (4-(2-Methoxyphenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone

(4-(2-Methoxyphenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B11014442
M. Wt: 380.5 g/mol
InChI Key: YCDGWHAFMAGOMJ-UHFFFAOYSA-N
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Description

(4-(2-Methoxyphenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a phenyl-thiadiazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Methoxyphenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenylpiperazine with 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Methoxyphenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of nitro groups can produce corresponding anilines.

Scientific Research Applications

(4-(2-Methoxyphenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(2-Methoxyphenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound’s structure allows it to fit into the receptor binding site, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2-Methoxyphenyl)piperazin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone is unique due to its combination of a piperazine ring with a methoxyphenyl group and a phenyl-thiadiazole moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(4-phenylthiadiazol-5-yl)methanone

InChI

InChI=1S/C20H20N4O2S/c1-26-17-10-6-5-9-16(17)23-11-13-24(14-12-23)20(25)19-18(21-22-27-19)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3

InChI Key

YCDGWHAFMAGOMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(N=NS3)C4=CC=CC=C4

Origin of Product

United States

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